molecular formula C18H20FN3O4S B2436248 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034402-12-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2436248
CAS RN: 2034402-12-3
M. Wt: 393.43
InChI Key: RPHWLJCBZIGPGL-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Sulfonamide derivatives, including compounds structurally related to the specified molecule, have been explored for their potential as antitumor agents. Research indicates that sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard exhibit significant antitumor activity with low toxicity, presenting a therapeutic index (TI) that highlights their potential efficacy in cancer treatment. These findings underline the utility of sulfonamide derivatives in developing potent antitumor agents that balance effectiveness with reduced adverse effects (Huang, Lin, & Huang, 2001).

Antimicrobial and Enzyme Inhibition

A new series of N-sulfonamide 2-pyridone derivatives demonstrated substantial in vitro antimicrobial activity and dual inhibitory action against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. This dual inhibition mechanism, affecting both enzymes simultaneously, signifies a potential advancement in antimicrobial therapy, offering a strategic approach to combat resistant microbial strains. Compound 11a emerged as a particularly potent dual inhibitor, showcasing effectiveness against both DHPS and DHFR with low IC50 values, which could lead to the development of new antimicrobial agents with broad-spectrum activity (Azzam, Elsayed, & Elgemeie, 2020).

Carbonic Anhydrase Inhibition

Studies on carbonic anhydrase inhibitors revealed that halogenated sulfonamides, including compounds with structural similarities to the inquiry, are effective in inhibiting the tumor-associated carbonic anhydrase IX isozyme. This enzyme plays a crucial role in tumor acid-base regulation, suggesting that inhibitors targeting CA IX could serve as potential anticancer therapies. The research indicates that certain sulfonamide derivatives are potent CA IX inhibitors, offering a promising direction for developing targeted anticancer strategies with the potential for high selectivity and reduced side effects (Ilies et al., 2003).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c19-13-10-20-18(21-11-13)26-15-3-1-14(2-4-15)22-27(23,24)16-5-6-17-12(9-16)7-8-25-17/h5-6,9-11,14-15,22H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHWLJCBZIGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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